molecular formula C12H14O2 B8380973 2-(Cyclopropylmethoxy)-acetophenone

2-(Cyclopropylmethoxy)-acetophenone

Cat. No.: B8380973
M. Wt: 190.24 g/mol
InChI Key: DZWWTXMHUCINIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-acetophenone is an acetophenone derivative featuring a cyclopropylmethoxy substituent at the 2-position of the benzene ring. The cyclopropylmethoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which differentiates it from simpler alkoxy-substituted acetophenones. For instance, cyclopropylmethoxy groups are frequently employed in complex molecules like benzofuran derivatives (e.g., compounds 19–22 in –4), highlighting their utility in constructing bioactive scaffolds .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-1-phenylethanone

InChI

InChI=1S/C12H14O2/c13-12(9-14-8-10-6-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

DZWWTXMHUCINIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-Methoxyacetophenone vs. 2-(Cyclopropylmethoxy)-acetophenone

  • Substituent Effects: The cyclopropylmethoxy group in this compound introduces greater steric hindrance compared to the methoxy group in 2-methoxyacetophenone. This steric bulk may reduce reactivity in electrophilic aromatic substitution but enhance stability against metabolic degradation in pharmaceutical contexts.

Chloro-Substituted Acetophenones

Compounds like 2-chloro-2'-methoxyacetophenone and 2-chloro-4'-methoxyacetophenone () differ in substituent electronic profiles. Chloro groups are strongly electron-withdrawing, whereas cyclopropylmethoxy groups balance steric and electronic effects. This distinction impacts applications: chloro derivatives are often intermediates in agrochemicals, while cyclopropylmethoxy analogs may favor medicinal chemistry due to reduced toxicity .

Hydroxyacetophenone Derivatives

Hydroxyacetophenones (e.g., 1-(3-Chloro-5-hydroxyphenyl)ethanone, ) prioritize hydrogen-bonding interactions for antioxidant or pharmaceutical activity. In contrast, the cyclopropylmethoxy group in this compound may enhance lipophilicity, improving blood-brain barrier penetration .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Properties
This compound* ~192.25 (estimated) ~300 (estimated) High lipophilicity; stable under acidic conditions
2-Methoxyacetophenone 150.17 245–247 Moderate solubility in polar solvents
4-[2-(Cyclopropylmethoxy)ethyl]phenol () 192.25 304.4 Colorless oil; density 1.112 g/cm³
Betaxolol Hydrochloride () 343.89 N/A Beta-blocker; chloride salt enhances solubility

*Estimated based on structural analogs (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.